molecular formula C14H14FN7 B2873949 5-fluoro-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine CAS No. 2415471-99-5

5-fluoro-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Cat. No.: B2873949
CAS No.: 2415471-99-5
M. Wt: 299.313
InChI Key: URAQCRFIPIHMPD-UHFFFAOYSA-N
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Description

5-fluoro-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a fluoropyrimidine moiety linked to a piperazine ring, further connected to a pyrrolopyrimidine core. The presence of these functional groups endows the compound with unique chemical and biological properties, making it a valuable subject of study for various scientific applications.

Preparation Methods

The synthesis of 5-fluoro-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 5-fluoropyrimidine, which is then reacted with piperazine under specific conditions to form the intermediate compound. This intermediate is subsequently subjected to cyclization reactions to form the pyrrolopyrimidine core. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

5-fluoro-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

5-fluoro-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-fluoro-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets within biological systems. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases, which are enzymes involved in cell signaling pathways. By inhibiting these kinases, the compound can disrupt abnormal cell growth and proliferation, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

When compared to other similar compounds, 5-fluoro-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine: This compound has a chlorine atom instead of a fluorine atom, which can lead to different chemical and biological properties.

    4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine: The presence of a methyl group instead of a fluorine atom can affect the compound’s reactivity and interactions with biological targets.

    4-[4-(5-Trifluoromethylpyrimidin-2-yl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine: The trifluoromethyl group can enhance the compound’s lipophilicity and potentially improve its pharmacokinetic properties

Properties

IUPAC Name

4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN7/c15-10-7-17-14(18-8-10)22-5-3-21(4-6-22)13-11-1-2-16-12(11)19-9-20-13/h1-2,7-9H,3-6H2,(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URAQCRFIPIHMPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2C=CN3)C4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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